REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)#N.C(O)=[O:17]>[Ni]>[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)=[O:17]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at the 85° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
Filter cake
|
Type
|
WASH
|
Details
|
is washed with 50 ml of dichloromethane
|
Type
|
ADDITION
|
Details
|
150 ml of water are added to the filtrate, mixture
|
Type
|
STIRRING
|
Details
|
is stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
layers separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |